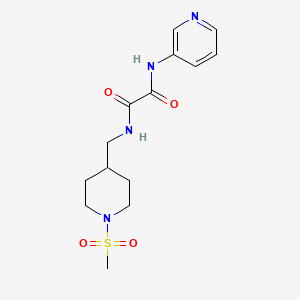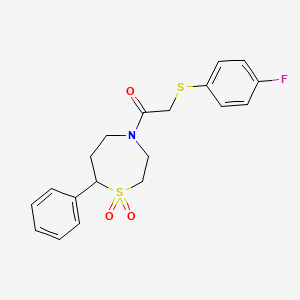![molecular formula C19H15ClN4O2 B2646783 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1251609-08-1](/img/structure/B2646783.png)
5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” is a unique chemical with the linear formula C23H18ClN3O4S2. It has a molecular weight of 499.999 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains a pyrazolidin ring attached to a phenyl group and a chloro-ethoxyphenyl group. Additionally, it has an oxadiazole ring attached to another phenyl group .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular formula of C23H18ClN3O4S2 and a molecular weight of 499.999 . Other physical and chemical properties such as boiling point, vapor pressure, and solubility would need to be determined experimentally or predicted using appropriate computational methods.Applications De Recherche Scientifique
Computational and Pharmacological Potential
Research has investigated the computational and pharmacological potential of novel derivatives, including those with 1,3,4-oxadiazole and pyrazole components. These studies highlight their abilities in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain compounds have shown moderate inhibitory effects in assays, binding affinity to cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating their analgesic and anti-inflammatory potential (Faheem, 2018).
Antibacterial Activity
Another area of research focuses on the synthesis and antibacterial activity of oxadiazole derivatives. These compounds have been evaluated against various bacterial strains, showing significant activity, particularly in combating resistant strains. The chemical structure and functional groups play a crucial role in determining their effectiveness against bacteria, pointing towards their potential in addressing antibiotic resistance issues (Rai et al., 2009).
Antitubercular and Antimicrobial Properties
There is also significant interest in the antitubercular and antimicrobial properties of these compounds. Molecular docking studies have suggested that benzene sulfonamide pyrazole oxadiazole derivatives, for instance, could serve as potential antimicrobial and antitubercular agents. Their activity has been evaluated through various assays, showing promise against E. coli, P. aeruginosa, S. aureus, and Mycobacterium tuberculosis (Shingare et al., 2022).
Anticancer and Antiangiogenic Effects
The anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives containing oxadiazol and pyrazole rings have been studied in vivo. These compounds significantly reduced tumor volume and cell number in mouse models, besides exhibiting strong antiangiogenic effects. This suggests their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Hypoglycemic Agents
Compounds incorporating pyrazolylthiadiazole and oxadiazole derivatives have been synthesized and evaluated for their hypoglycemic effects. Several of these derivatives effectively induced a marked reduction in blood glucose levels, indicating their potential as hypoglycemic agents (Hanna et al., 1995).
Safety and Hazards
As with any chemical compound, handling “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” requires appropriate safety measures. The compound is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information would typically be provided in the material safety data sheet (MSDS) for the compound.
Propriétés
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-2-25-16-9-8-13(10-15(16)20)17-14(11-21-23-17)19-22-18(24-26-19)12-6-4-3-5-7-12/h3-10,14,17,21,23H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVVSBVMSFZITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2646700.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)
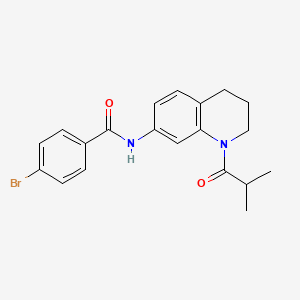
![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)
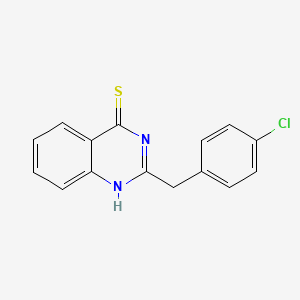
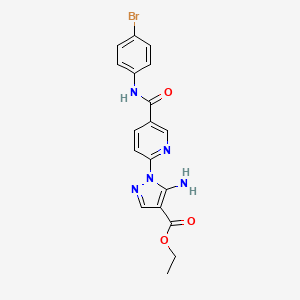
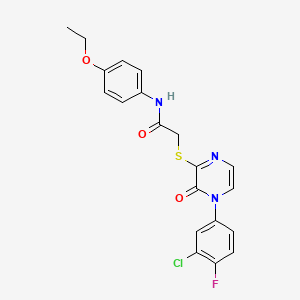
![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)

